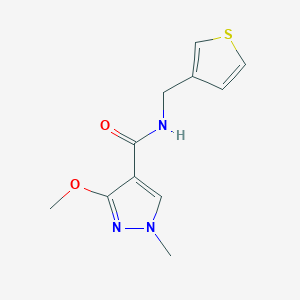
5-Bromo-2-(difluoromethoxy)-3-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(difluoromethoxy)-3-(trifluoromethyl)pyridine is a chemical compound with the CAS Number: 1804896-67-0 . It has a molecular weight of 292 and is typically stored at ambient temperature . The compound is in liquid-oil physical form .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which includes 5-Bromo-2-(difluoromethoxy)-3-(trifluoromethyl)pyridine, has been discussed in various studies . For instance, regioselective C-4 deprotonation with LDA and trapping with carbon dioxide leads to the corresponding C-4 acid .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H3BrF5NO/c8-3-1-4(7(11,12)13)5(14-2-3)15-6(9)10/h1-2,6H . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
The compound is used as a substrate in various chemical reactions. For example, it is used in a palladium-catalyzed α-arylation of a Refomatsky reagent .It is a liquid-oil at ambient temperature . The InChI key, which provides information about its molecular structure, is AIWJMUAHLWLFRM-UHFFFAOYSA-N .
Applications De Recherche Scientifique
Spectroscopic Characterization and Computational Studies
The compound 5-Bromo-2-(difluoromethoxy)-3-(trifluoromethyl)pyridine and its derivatives have been the subject of various spectroscopic characterizations and computational studies. For instance, the spectroscopic properties of 5-Bromo-2-(trifluoromethyl)pyridine were explored using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Density Functional Theory (DFT) was employed to optimize the geometric structure and determine the vibrational frequencies, chemical shift values, and non-linear optical (NLO) properties of the molecule. Moreover, its HOMO-LUMO energies were examined using time-dependent DFT methods. The molecule's interaction with pBR322 plasmid DNA and its antimicrobial activities were also studied, showcasing its potential in biological applications (Vural & Kara, 2017).
Structural Analysis and Molecular Interactions
Structural analyses and studies on molecular interactions of derivatives of 5-Bromo-2-(difluoromethoxy)-3-(trifluoromethyl)pyridine have been conducted. For example, the crystal structure of certain derivatives has been analyzed, revealing details about molecular geometry, interplanar angles, and bonding configurations. These studies are vital for understanding the molecular properties and potential applications in material science and molecular engineering (Kuhn, Al-Sheikh, & Steimann, 2003).
Synthetic Methods and Chemical Reactions
The synthesis and functionalization of various derivatives of the compound have been extensively researched. This includes methods to convert the derivatives into different carboxylic acids or deprotonate and carboxylate them at specific positions. These studies provide valuable information on the chemical behavior, reactivity, and potential uses of the compound in organic synthesis and the production of fine chemicals (Cottet, Marull, Mongin, Espinosa, & Schlosser, 2004).
Applications in Magnetic Materials and Molecular Magnets
Research has been conducted on the synthesis and characterization of complexes based on 5-Bromo-2-(difluoromethoxy)-3-(trifluoromethyl)pyridine and its derivatives, particularly focusing on their magnetic properties. These complexes have been used to form novel magnetic materials with specific magnetic interactions, which are significant in the field of material science, especially for developing new magnetic and electronic devices (Xu et al., 2009).
Safety and Hazards
The compound has several hazard statements including H302+H312+H332;H315;H319;H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The compound is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3, and its target organ is the respiratory system .
Propriétés
IUPAC Name |
5-bromo-2-(difluoromethoxy)-3-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF5NO/c8-3-1-4(7(11,12)13)5(14-2-3)15-6(9)10/h1-2,6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWJMUAHLWLFRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)OC(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF5NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(difluoromethoxy)-3-(trifluoromethyl)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Nitro-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B2640285.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2640286.png)
![3-((4-((4-methoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-1-ol](/img/structure/B2640287.png)


![6-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B2640293.png)
![4-[[(2R,3R)-2-(2-Propan-2-ylpyrazol-3-yl)oxolan-3-yl]carbamoyl]benzenesulfonyl fluoride](/img/structure/B2640294.png)
![2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1-methyl-6-oxo-N-phenylpyrimidine-5-carboxamide](/img/structure/B2640298.png)
![2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2640300.png)
![Ethyl 4,5-dimethyl-2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B2640301.png)


![2-(4-(Benzylsulfonyl)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2640304.png)
![3-fluoro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2640305.png)